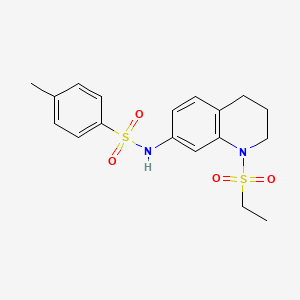

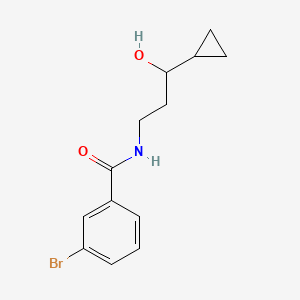

![molecular formula C8H11Cl3N2O4S2 B2558853 2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride CAS No. 2361643-69-6](/img/structure/B2558853.png)

2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not available from the current data.Scientific Research Applications

Fluorescence Derivatisation of Amino Acids

Researchers explored the use of 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatisation of amino acids. The derivatives displayed strong fluorescence, making them suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Synthesis of Heterocycles from Active Methylene Compounds

A study examined the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, leading to the synthesis of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine derivatives (Shibuya, 1984).

Synthesis of Amino Acid Sulfones

The synthesis of S-benzyl-DL-α-methylcysteine sulfone from corresponding sulfides was described, highlighting a general approach to synthesizing amino acid and water-soluble sulfones (Griffith, 1987).

Dual-functionalized Room Temperature Ionic Liquids

Researchers synthesized hydroxyl and sulfonyl dual-functionalized zwitterionic salts and ionic liquids, potentially useful for creating functionalized ionic liquids or ionic liquid-polymers (Zhu, Wang, Liu, Xu, Zhang, & Wu, 2007).

Heterofunctional Sulfonyldibenzoic Acid Derivatives

A method for preparing heterofunctional 3,3'-sulfonyldibenzoic acid derivatives was elaborated, useful for synthesizing compounds with diverse substituents (Vasilevskii, Yashchenko, & Olkhovik, 2016).

Synthesis of 2-amino-4-imino-4,5-dihydrothiazoles

This study focused on synthesizing new 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, showcasing the versatility of N-sulfonyl-α-chloroamidines in reactions with thiourea (Abdelaal & Bauer, 1988).

α-Chloro-énamines Synthesis

The paper discussed the addition of various sulfonyl chlorides to ynamines, resulting in α-chloro-enamines, highlighting their thermal stability and potential applications (Buyle & Viehe, 1968).

Synthesis of Sulfonamide Antivirals

This research involved synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, demonstrating their antiviral activities (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Oxidation of 2-Amino-3-Sulfonylamino Acid Derivatives

This study focused on the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid through oxidation of 2-amino-3-sulfonylamino acid derivatives (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Safety and Hazards

properties

IUPAC Name |

2-amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2O4S2.ClH/c1-3-5(7(10)17-6(3)9)18(15,16)12-2-4(11)8(13)14;/h4,12H,2,11H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDKERDBRDGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

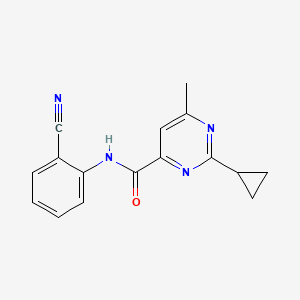

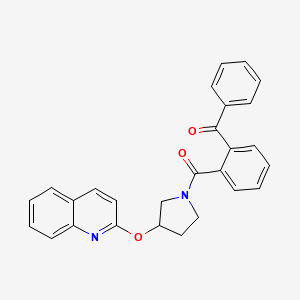

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methylamine](/img/structure/B2558772.png)

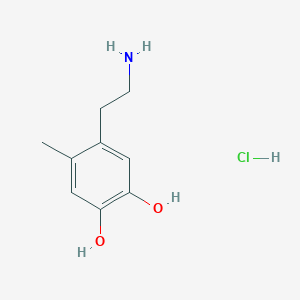

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

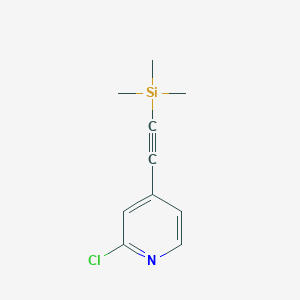

![6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2558777.png)

![4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine](/img/structure/B2558780.png)

![2-(2-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558782.png)

![5-(1,3-Dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2558787.png)

![3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2558789.png)

![6-(2,5-Dimethoxyphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2558791.png)